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Compound of Interest

Compound Name: 2,4,6-Triaminoquinazoline

Cat. No.: B080964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a plausible
synthetic route for 2,4,6-triaminoquinazoline. Due to the limited availability of direct
experimental data for 2,4,6-triaminoquinazoline in the reviewed literature, this report
leverages data from the closely related and structurally analogous compound, 2,4,6-
triaminopyrimidine, to provide a representative spectroscopic profile. This approach offers
valuable insights for researchers working with this class of compounds. All presented data for
the core molecule should be understood in this context.

Synthesis of 2,4,6-Triaminoquinazoline

A potential synthetic route to 2,4,6-triaminoquinazoline can be adapted from methodologies
reported for its derivatives. A plausible approach involves the amination of a corresponding
polychlorinated precursor.

Representative Synthetic Protocol

The synthesis of 2,4,6-triaminoquinazoline can be envisioned through the ammonolysis of
2,4,6-trichloroquinazoline. This reaction typically involves heating the chlorinated precursor with
a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ethanol or 1,4-
dioxane) in a sealed vessel to achieve the desired substitution.

Reaction Scheme:
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It is crucial to note that the regioselectivity of the substitution can be influenced by the reaction
conditions, and a mixture of partially aminated intermediates may be formed. Purification would
likely be achieved through chromatographic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,4,6-
triaminoquinazoline, based on the available data for the structurally similar 2,4,6-
triaminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data for 2,4,6-Triaminoquinazoline (in DMSO-de)

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.0-6.0 brs 6H -NH:z protons
~6.5-7.5 m 2H Aromatic protons
~8.0 s 1H Aromatic proton

Note: The chemical shifts of the amino protons can be broad and may vary with concentration
and temperature. The aromatic proton signals will depend on the substitution pattern of the
quinazoline ring system.

Table 2: Predicted 3C NMR Data for 2,4,6-Triaminoquinazoline (in DMSO-ds)

Chemical Shift (6) ppm Assignment

~160 - 165 C2, C4, C6 (C-NH2)
~150 - 155 C8a

~110 - 140 Aromatic carbons
~90 - 100 C5
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Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 2,4,6-Triaminoquinazoline

miz Interpretation
[M]+ Molecular ion peak
[M+H]+ Protonated molecular ion peak (in ESI or CI)

Note: The exact mass and fragmentation pattern would need to be determined experimentally.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for 2,4,6-Triaminoquinazoline

Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Strong, Broad N-H stretching (amino groups)
1650 - 1600 Strong N-H bending (scissoring)
) C=C and C=N stretching
1600 - 1450 Medium to Strong o
(aromatic rings)
1350 - 1250 Medium C-N stretching

Experimental Protocols
NMR Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent, such as
DMSO-ds. *H and 3C NMR spectra would be acquired on a high-field NMR spectrometer (e.qg.,
400 or 500 MHz).

Mass Spectrometry

Mass spectra could be obtained using techniques such as Electron lonization (EI) for the
molecular ion and fragmentation pattern, or Electrospray lonization (ESI) to observe the
protonated molecular ion.
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Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
The solid sample would be prepared as a KBr pellet or as a thin film by depositing a solution of

the compound onto a salt plate and allowing the solvent to evaporate.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of 2,4,6-triaminoquinazoline.
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Caption: Synthesis and Spectroscopic Analysis Workflow.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2,4,6-
Triaminoquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080964+#spectroscopic-data-nmr-ms-ir-for-2-4-6-

triaminoquinazoline]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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